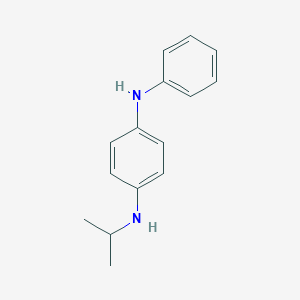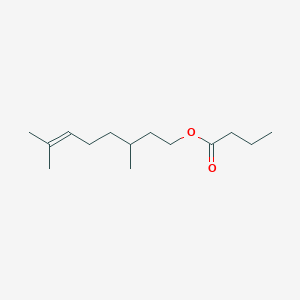![molecular formula C8H12O2 B089994 1,4-Dioxaspiro[4.5]dec-6-ene CAS No. 1004-58-6](/img/structure/B89994.png)
1,4-Dioxaspiro[4.5]dec-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[4.5]dec-6-ene, also known as dioxaspirodecane, is a heterocyclic organic compound that has gained attention in scientific research due to its unique structural properties and potential applications. This compound is composed of a spiro ring system that contains two oxygen atoms in a 1,4-dioxane ring fused to a decane ring, and it has a molecular formula of C10H18O2.
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.5]dec-6-ene is not well understood, but it is believed to interact with biological molecules such as proteins and enzymes. This compound has been shown to exhibit antimicrobial activity against various strains of bacteria, which suggests that it may interfere with bacterial cell wall synthesis or other essential cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 1,4-Dioxaspiro[4.5]dec-6-ene exhibits low toxicity and does not have significant effects on biochemical and physiological processes in living organisms. However, further studies are needed to fully understand the potential effects of this compound on human health and the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4-Dioxaspiro[4.5]dec-6-ene in lab experiments is its unique spiro ring system, which can lead to the formation of novel materials and compounds. However, a limitation of using this compound is its limited availability and high cost, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 1,4-Dioxaspiro[4.5]dec-6-ene, including:
1. Further investigation of its potential applications in the development of new materials and compounds.
2. Studies on its potential as a chiral building block in organic synthesis and as a ligand in coordination chemistry.
3. Research on its mechanism of action and potential interactions with biological molecules.
4. Studies on its potential environmental impact and toxicity.
5. Development of new synthesis methods to increase availability and reduce cost.
In conclusion, 1,4-Dioxaspiro[4.5]dec-6-ene is a unique compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its properties and potential uses, as well as its potential impact on human health and the environment.
Synthesemethoden
The synthesis of 1,4-Dioxaspiro[4.5]dec-6-ene can be achieved through several methods, including the reaction of 1,4-dioxane-2,5-dione with 1,6-dibromohexane in the presence of a base such as potassium carbonate. Another method involves the reaction of 1,4-dioxane-2,5-dione with 1,5-dibromopentane in the presence of a base such as sodium hydride. Both methods result in the formation of the spiro ring system that characterizes this compound.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.5]dec-6-ene has been studied for its potential applications in various fields of scientific research. One such application is in the development of new materials, such as polymers and liquid crystals, that exhibit unique properties due to the spiro ring system. This compound has also been studied for its potential use as a chiral building block in organic synthesis, as well as its potential as a ligand in coordination chemistry.
Eigenschaften
IUPAC Name |
1,4-dioxaspiro[4.5]dec-6-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h2,4H,1,3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDISQPHJKMXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC2(C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339873 |
Source


|
| Record name | 1,4-Dioxaspiro[4.5]dec-6-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004-58-6 |
Source


|
| Record name | 1,4-Dioxaspiro[4.5]dec-6-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B89956.png)



![1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One](/img/structure/B90038.png)

